Ethyl-3-isocyanobenzoate
CAS No.: 730971-36-5
Cat. No.: VC3779339
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730971-36-5 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | ethyl 3-isocyanobenzoate |
| Standard InChI | InChI=1S/C10H9NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7H,3H2,1H3 |
| Standard InChI Key | ZSHYNWMZBHFULA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)[N+]#[C-] |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)[N+]#[C-] |
Introduction
Chemical Structure and Fundamental Properties
Ethyl-3-isocyanobenzoate has the molecular formula C₁₀H₉NO₂, featuring a benzene ring substituted with an isocyanide group (-NC) at position 3 and an ethyl ester group (-COOC₂H₅). This combination of functional groups contributes to the compound's distinctive chemical behavior and applications.
The isocyanide group (-NC) represents one of the more uncommon functional groups in organic chemistry, characterized by its linear structure and unique reactivity profile. The carbon-nitrogen triple bond in isocyanides exhibits reversed polarity compared to nitriles, with the carbon atom bearing a partial negative charge and the nitrogen atom bearing a partial positive charge, often represented as [C⁻≡N⁺]. This electronic arrangement contributes significantly to the compound's reactivity patterns.
The presence of the ethyl ester group provides an additional reactive site, expanding the potential applications of this compound in organic synthesis. The ester group can undergo various transformations, including hydrolysis, transesterification, and reduction, offering multiple pathways for structural modification.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 175.18 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in most organic solvents (dichloromethane, chloroform, tetrahydrofuran); poorly soluble in water |
| Boiling Point | Estimated 290-295°C |
| IR Characteristic Bands | ~2130 cm⁻¹ (isocyanide stretching), ~1720 cm⁻¹ (C=O stretching) |
Synthesis Methodologies
The synthesis of Ethyl-3-isocyanobenzoate typically follows one of several established pathways, each with distinct advantages depending on the starting materials and desired purity.
Formylation-Dehydration Route
This multi-step approach begins with ethyl 3-aminobenzoate, which undergoes formylation to produce the corresponding formamide. Subsequent dehydration using dehydrating agents such as phosphoryl chloride (POCl₃), phosgene, or p-toluenesulfonyl chloride (TsCl) yields the desired isocyanide product:
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Formylation: Ethyl 3-aminobenzoate reacts with formic acid or acetic formic anhydride
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Dehydration: The resulting formamide is treated with dehydrating agents
This approach offers good yields but requires careful handling of potentially hazardous dehydrating agents.
Direct Isocyanide Formation
Alternative approaches involve the direct transformation of ethyl 3-bromobenzoate or ethyl 3-iodobenzoate to the isocyanide through metal-catalyzed reactions with silver cyanide followed by isomerization.
Synthesis Parameters Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0-5°C (formylation) | Higher temperatures reduce selectivity |
| 20-25°C (dehydration) | Higher temperatures increase side reactions | |
| Solvent | Dichloromethane | Provides optimal solubility and reaction rate |
| Catalyst | Triethylamine | Facilitates dehydration reaction |
| Reaction Time | 4-6 hours | Extended times lead to product degradation |
Chemical Reactivity and Transformation Pathways
Ethyl-3-isocyanobenzoate exhibits distinctive reactivity patterns primarily governed by its isocyanide and ester functional groups.
Isocyanide Group Reactions
The isocyanide moiety participates in numerous synthetically valuable transformations:
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Multicomponent Reactions: Serves as a critical component in Ugi and Passerini reactions, facilitating the rapid assembly of complex molecular structures
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Transition Metal Coordination: Forms stable complexes with transition metals including palladium, platinum, and rhodium
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Radical Additions: Undergoes addition reactions with various radicals to form imidoyl radicals
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Nucleophilic Additions: Reacts with nucleophiles at the electron-deficient carbon atom
Ester Group Transformations
The ethyl ester functionality provides additional synthetic opportunities:
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Hydrolysis: Conversion to the corresponding carboxylic acid
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Transesterification: Exchange of the ethyl group for other alcohols
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Reduction: Formation of alcohols using reducing agents such as LiAlH₄
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Amidation: Reaction with amines to form amide derivatives
Reactivity Comparison Table
| Reagent Class | Reactivity with Isocyanide Group | Reactivity with Ester Group |
|---|---|---|
| Strong Acids | Hydrolysis to formamide derivatives | Hydrolysis to carboxylic acid |
| Strong Bases | Limited reactivity | Saponification |
| Nucleophiles | Addition to isocyanide carbon | Nucleophilic acyl substitution |
| Electrophiles | Limited reactivity | Limited reactivity |
| Reducing Agents | Reduction to methylamine derivatives | Reduction to alcohols |
Applications in Synthetic Chemistry
Ethyl-3-isocyanobenzoate serves as a versatile building block in various synthetic applications, particularly due to its bifunctional nature.
Multicomponent Reaction Chemistry
The compound plays a significant role in multicomponent reactions (MCRs), particularly in the synthesis of complex heterocyclic structures. In Ugi reactions, it combines with carboxylic acids, amines, and aldehydes to form α-acylamino amides with high structural complexity in a single step. This approach offers considerable advantages in diversity-oriented synthesis and has been employed in the development of compound libraries for drug discovery programs.
Metal-Mediated Transformations
The isocyanide functional group readily coordinates with transition metals, facilitating various transformations:
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Formation of metal carbene complexes
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Insertion reactions into metal-carbon bonds
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Palladium-catalyzed cross-coupling reactions
These metal-mediated processes have been utilized in the construction of complex molecular architectures with applications in materials science and pharmaceutical development.
Heterocycle Synthesis
| Heterocyclic System | Reaction Conditions | Key Features |
|---|---|---|
| Oxazoles | Base-catalyzed cyclization with α-haloketones | Regioselective formation of 5-membered rings |
| Imidazoles | Condensation with α-aminoketones | Efficient access to N-heterocycles |
| Tetrazoles | Cycloaddition with azides | Metal-free conditions achievable |
| Pyrrolones | Reaction with α,β-unsaturated compounds | Stereoselective formation possible |
Analytical Characterization Techniques
The structural identification and purity assessment of Ethyl-3-isocyanobenzoate rely on several complementary analytical methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:
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¹H NMR: Displays characteristic signals for aromatic protons (δ 7.3-8.2 ppm), ethyl group protons (quartet at δ ~4.4 ppm for -CH₂- and triplet at δ ~1.4 ppm for -CH₃)
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¹³C NMR: Exhibits distinctive signals for the isocyanide carbon (δ ~165-170 ppm) and carbonyl carbon (δ ~165 ppm)
Infrared (IR) spectroscopy serves as a definitive method for identifying the isocyanide functionality:
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Strong absorption band at approximately 2130 cm⁻¹ (isocyanide stretching)
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Carbonyl stretching band at approximately 1720 cm⁻¹
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques are commonly employed for purity assessment and quantitative analysis, with typical parameters including:
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | C18 Reverse Phase | Acetonitrile/Water gradient | UV detection at 254 nm |
| GC | DB-5 or equivalent | Helium | FID or Mass Spectrometry |
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns useful for structural elucidation:
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Molecular ion peak at m/z 175
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Characteristic fragmentation involving loss of ethoxy group (m/z 130)
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Subsequent fragmentation of the isocyanide group
Biological Activity and Toxicological Considerations
Structural Alerts Table
| Structural Feature | Potential Concern | Mitigation Strategy |
|---|---|---|
| Isocyanide Group | Potential reactivity with biological nucleophiles | Proper handling procedures |
| Aromatic System | Possible aromatic amine metabolites | Assessment of metabolic pathways |
| Ester Moiety | Hydrolysis products may exhibit different activity profiles | Evaluation of hydrolysis stability |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of Ethyl-3-isocyanobenzoate provides insights into its chemical behavior and potential applications.
Effect of Substitution Pattern
The position of the isocyanide group on the aromatic ring significantly influences reactivity. The meta position (3-position) in Ethyl-3-isocyanobenzoate offers distinct electronic properties compared to ortho or para substitution:
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Less steric hindrance compared to ortho-substitution
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Different electronic distribution compared to para-substitution
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Altered coordination geometry when forming metal complexes
Ester Group Variations
Modifications of the ester group can produce derivatives with altered properties:
| Ester Variation | Effect on Properties | Potential Applications |
|---|---|---|
| Methyl Ester | Increased volatility, decreased lipophilicity | Improved purification via distillation |
| t-Butyl Ester | Enhanced stability toward basic hydrolysis | Selective deprotection strategies |
| Benzyl Ester | Increased UV absorbance, deprotection via hydrogenolysis | Orthogonal protection schemes |
| Fluorinated Esters | Increased stability, altered electronic properties | Materials with specialized properties |
Current Research Trends and Future Perspectives
Research involving Ethyl-3-isocyanobenzoate continues to evolve across several domains of chemistry and materials science.
Emerging Synthetic Applications
Recent advances include:
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Development of cascade reactions incorporating isocyanide insertion steps
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Stereoselective transformations utilizing chiral catalysts
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Flow chemistry approaches for scaled production
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Microwave-assisted protocols for enhanced reaction efficiency
Materials Science Applications
The bifunctional nature of Ethyl-3-isocyanobenzoate makes it potentially valuable in materials development:
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Incorporation into polymeric structures via both isocyanide and ester functionalities
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Development of metal-organic frameworks (MOFs) through coordination chemistry
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Creation of functional materials with sensing capabilities
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Surface modification of nanoparticles and other substrates
Future Research Directions
Promising avenues for future investigation include:
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Exploration of catalytic applications in asymmetric synthesis
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Development of bioorthogonal chemistry utilizing isocyanide reactivity
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Investigation of photochemical transformations
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Incorporation into supramolecular assemblies via non-covalent interactions
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